Geranylgeraniol

Vue d'ensemble

Description

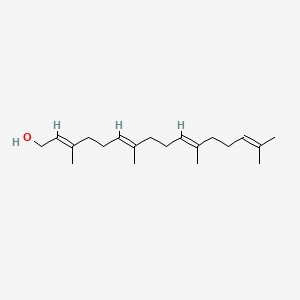

Geranylgeraniol (GG) is a diterpenoid alcohol . It is a colorless waxy solid and an important intermediate in the biosynthesis of other diterpenes, vitamins E, and K . It is also used in the post-translational modification known as geranylgeranylation . GG is synthesized endogenously in the human body via the mevalonate pathway .

Synthesis Analysis

Geranylgeraniol is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPPS (GGPP synthases) in plants . A process for synthesizing geranylgeraniol includes steps such as selectively oxidizing (E)-methyl of geranyl acetate by SeO2-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide, reducing by sodium borohydride in methanol to obtain 8-geranyl hydroxy acetate, reacting on phosphorus tribromide in anhydrous ether under the existence of pyridine to obtain trans-8-geranyl bromoacetate, condensation reacting on geranyl sulfone in N,N-dimethyl methylamide under the existence of tert-butanol potassium to obtain 9-sulfogeranyl geraniol, and reducing by lithium in methylamine .

Molecular Structure Analysis

Geranylgeraniol is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates . A structural alignment of all eight active GGRs reveals very little commonalities among all protein sequences with known crystal structures .

Chemical Reactions Analysis

Geranylgeraniol has been shown to reverse the negative effects of NBPs in human fibroblasts, osteogenic cells, and HUVEC cells . It also aids in synthesizing steroid hormones like progesterone and testosterone, impacting metabolism, immune responses, and reproductive health .

Physical And Chemical Properties Analysis

Geranylgeraniol is a colorless waxy solid . It is an important intermediate in the biosynthesis of other diterpenes, of vitamins E, and of K . It is also used in the post-translational modification known as geranylgeranylation .

Applications De Recherche Scientifique

Therapeutic Applications in Metabolic Disorders

Geranylgeraniol (GG) is being explored for its potential therapeutic applications due to its role in cell processes, particularly prenylation and cholesterol synthesis. Researchers believe it may effectively treat certain metabolic disorders .

Role in CoQ10 and Vitamin K2 Production

GG is an essential building block for the production of Coenzyme Q10 (CoQ10) and Vitamin K2, which are vital for energy production and cardiovascular health .

Support for Heart, Bone, and Muscle Health

Research indicates that GG supports heart health, bone health, muscle function, and energy production, making it a valuable addition to dietary supplements .

Benefits to Bone and Muscle Health from Annatto Plant Extract

Extracted from the South American annatto plant, GG has shown benefits for bone and muscle health and is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 .

Anti-inflammatory Effects

GG has demonstrated anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NFκB), although its detailed mechanism is still under investigation .

Reversal of Bisphosphonates Effect in Osteoblasts and Osteoclasts

In human osteoblasts and osteoclasts, GG has been applied to reverse the effects of bisphosphonates, which are drugs that can affect bone density .

Mécanisme D'action

Target of Action

Geranylgeraniol (GG) primarily targets enzymes in the mevalonate pathway, which is crucial for the biosynthesis of several key biomolecules . It also targets the prenyltransferase UBIAD1, which is involved in the degradation of HMG CoA reductase . Furthermore, GG has been shown to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells .

Mode of Action

GG interacts with its targets by participating in the prenylation process, a modification step that adds isoprenoid groups to proteins . This process is essential for the proper functioning of proteins involved in cell signaling, growth, and differentiation . GG also plays a role in the cholesterol synthesis pathway .

Biochemical Pathways

GG is an important metabolic derivative in the isoprenoid/cholesterol synthesis pathway . It is synthesized endogenously in the human body via the mevalonate pathway , which is also responsible for the biosynthesis of cholesterol, heme A, dolichol, and ubiquinone (CoQ10) . GG is crucial in the biosynthesis of menaquinone-4 and coenzyme Q10 .

Result of Action

GG has been shown to benefit bone and muscle health . It plays an integral part in producing specific lipids needed for fluidity in cell membrane structure . This affects how cells communicate and respond to external stimuli, underscoring its relevance in overall cellular health . GG also enhances testosterone production .

Action Environment

The action, efficacy, and stability of GG can be influenced by various environmental factors. For instance, GG can be ingested from vegetables and grains, including rice . It has been shown to have anti-inflammatory, anti-tumorigenic, and neuroprotective activities

Propriétés

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranylgeraniol | |

CAS RN |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)